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Benzene, dodecyldimethyl-

Cat. No.: B14409968
CAS No.: 66697-27-6
M. Wt: 274.5 g/mol
InChI Key: GAWUIKLWUQFZON-UHFFFAOYSA-N
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Description

Contextualization within Alkylbenzene and Surfactant Chemistry

"Benzene, dodecyldimethyl-" belongs to the broader family of alkylbenzenes, which are hydrocarbons featuring a benzene (B151609) ring bonded to an alkyl chain. wikipedia.org A key application of these compounds lies in their role as precursors to surfactants, which are substances that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. surfaceindustry.com

Specifically, the sulfonation of linear alkylbenzenes (LABs), such as dodecylbenzene (B1670861), produces linear alkylbenzene sulfonates (LAS), which are a major class of anionic surfactants. wikipedia.orgwikipedia.org These surfactants are characterized by a hydrophilic (water-attracting) sulfonate head-group and a hydrophobic (water-repelling) alkylbenzene tail-group. wikipedia.org This dual nature allows them to be effective cleaning agents in a wide array of products. wikipedia.orgechem-eg.com

The "dodecyldimethyl-" part of the name indicates a twelve-carbon alkyl chain (dodecyl) and two methyl groups attached to the benzene ring. The precise positioning of these groups on the benzene ring leads to various isomers with potentially different properties and applications.

Historical and Current Research Trajectories

The history of alkylbenzene surfactants dates back to the 1930s with the introduction of branched alkylbenzene sulfonates (BAS). wikipedia.org These were synthesized through the Friedel-Crafts alkylation of benzene with propylene (B89431) tetramer, resulting in a highly branched structure. wikipedia.org While effective, the branched nature of BAS made them poorly biodegradable, leading to environmental concerns such as the formation of persistent foam in waterways. wikipedia.org

This environmental issue spurred research into more biodegradable alternatives, leading to the development and widespread adoption of linear alkylbenzene sulfonates (LAS) in the 1960s. wikipedia.orgscholarsresearchlibrary.com LAS are produced from linear alkylbenzenes, which are more readily broken down by microorganisms. scholarsresearchlibrary.com The production of LAS has grown significantly since then, making them one of the most produced anionic surfactants globally. wikipedia.org

Current research continues to explore various facets of dodecyldimethyl benzene and its derivatives. Studies include the synthesis of novel surfactants with enhanced properties, such as gemini (B1671429) surfactants which contain two hydrophobic tails and two hydrophilic head groups. researcher.life For example, a quaternary ammonium (B1175870) salt gemini surfactant was synthesized from dodecyl dimethyl amine and 2-chloroethyl ether, demonstrating improved surface tension reduction compared to conventional single-chain surfactants. researcher.life Other research focuses on the application of these compounds in diverse areas, including as corrosion inhibitors, biocides, and in enhanced oil recovery. researchgate.netmdpi.com For instance, dodecyl dimethyl benzyl (B1604629) ammonium chloride (DDBAC) has been investigated for its antimicrobial properties and as a corrosion inhibitor for aluminum alloys in aircraft fuel systems. researchgate.net

Classification and Structural Variations of Dodecyldimethyl-Substituted Benzenes

The classification of dodecyldimethyl-substituted benzenes is based on the arrangement of the substituents on the benzene ring. The relative positions of two substituents are designated as ortho- (1,2-), meta- (1,3-), and para- (1,4-). spectroscopyonline.combyjus.com For a disubstituted benzene like dodecyldimethylbenzene, these prefixes describe the positions of the two methyl groups relative to each other, or one of the methyl groups relative to the dodecyl chain.

When more than two substituents are present, a numbering system is used to identify their positions on the benzene ring. byjus.com The substituents are listed in alphabetical order, and the numbering is done to give the substituents the lowest possible numbers. byjus.com

Structural variations can also occur within the dodecyl group itself. While the term "dodecyl" implies a straight-chain C12H25 alkyl group, branched isomers are also possible. The point of attachment of the dodecyl chain to the benzene ring can also vary, leading to different isomers of phenyldodecane. wikipedia.org

Furthermore, derivatives can be formed by introducing other functional groups onto the benzene ring or the alkyl chain. A significant class of derivatives is the quaternary ammonium salts, such as dodecyl dimethyl benzyl ammonium chloride (DDBAC), where a benzyl group is attached to the nitrogen atom of a quaternary amine. geoscienceworld.orgmade-in-china.com These compounds are cationic surfactants with a wide range of applications as biocides and disinfectants. atamankimya.comhoochemtec.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34 B14409968 Benzene, dodecyldimethyl- CAS No. 66697-27-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66697-27-6

Molecular Formula

C20H34

Molecular Weight

274.5 g/mol

IUPAC Name

1-dodecyl-2,3-dimethylbenzene

InChI

InChI=1S/C20H34/c1-4-5-6-7-8-9-10-11-12-13-16-20-17-14-15-18(2)19(20)3/h14-15,17H,4-13,16H2,1-3H3

InChI Key

GAWUIKLWUQFZON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC(=C1C)C

Origin of Product

United States

Synthetic Methodologies and Derivatization Pathways of Benzene, Dodecyldimethyl

Advanced Synthetic Routes for Benzene (B151609), dodecyldimethyl- Core Structures

The synthesis of the dodecyldimethylbenzene core, a type of linear alkylbenzene (LAB), is primarily achieved through the Friedel-Crafts alkylation of benzene. This process involves attaching a long alkyl chain (dodecyl) to the benzene ring. The "dimethyl" portion of the name typically refers to the substitution pattern on the benzene ring or the derivatizing agent, as the direct synthesis of a "dodecyldimethylbenzene" isomer from benzene is less common than the synthesis of dodecylbenzene (B1670861) itself, which is then used as a precursor. For the purpose of this article, "Benzene, dodecyldimethyl-" will be considered in the context of its most prominent derivatives, starting from a dodecylbenzene core.

Mechanistic Studies of Alkylation Reactions on Benzene

The alkylation of benzene is a classic example of an electrophilic aromatic substitution reaction. The mechanism, particularly when catalyzed by Lewis acids like aluminum chloride (AlCl₃), has been a subject of extensive study. researchgate.netscielo.br The reaction proceeds through the generation of a potent electrophile, typically a carbocation.

The key mechanistic steps are:

Formation of the Electrophile: A Lewis acid catalyst (e.g., AlCl₃) interacts with an alkylating agent, such as an alkyl halide (e.g., 1-chlorododecane) or an alkene (e.g., dodec-1-ene). With an alkyl halide, the Lewis acid coordinates to the halogen, polarizing the C-X bond and facilitating its cleavage to form a carbocation. libretexts.org In the case of an alkene, protonation by a Brønsted acid (often generated in situ) or coordination to a Lewis acid site creates the carbocation. tandfonline.com

Nucleophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the carbocation. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion, or Wheland intermediate. researchgate.netscielo.br This carbon-carbon bond formation is often the rate-determining step. scielo.br

Deprotonation: A weak base (such as the AlCl₄⁻ complex formed in the first step) removes a proton from the sp³-hybridized carbon of the Wheland intermediate, restoring the aromaticity of the ring and yielding the alkylated benzene product. tandfonline.com

Theoretical studies using Density Functional Theory (DFT) have provided deeper insights, showing that with AlCl₃, the dimeric form Al₂Cl₆ is often the more effective catalytic species. The mechanism involves the formation of an ion pair, such as R⁺...Al₂Cl₇⁻, which then reacts with benzene. researchgate.netscielo.br

Catalytic Approaches in Dodecyldimethylbenzene Synthesis

The choice of catalyst is crucial for the efficiency and selectivity of the alkylation process. Catalytic systems can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: Traditional Friedel-Crafts alkylation employs homogeneous Lewis acid catalysts. Aluminum trichloride (B1173362) (AlCl₃) is highly effective but poses challenges related to corrosion, safety, and waste disposal. tandfonline.com Other Lewis acids like ferric chloride (FeCl₃) and protic acids such as sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) have also been used. thieme-connect.de

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous systems, significant research has focused on solid acid catalysts. Zeolites, such as ZSM-5, have emerged as important industrial catalysts for benzene alkylation. tandfonline.com They offer advantages like ease of separation, reusability, and reduced environmental impact. The reaction mechanism on zeolites involves the protonation of the alkylating agent (like an alkene) by a Brønsted acid site on the catalyst surface to form a carbenium ion. tandfonline.com

Catalyst TypeExamplesKey CharacteristicsReferences
Homogeneous (Lewis Acid)AlCl₃, FeCl₃High activity; often requires stoichiometric amounts; can cause overalkylation; corrosive and difficult to separate. tandfonline.comthieme-connect.de
Homogeneous (Protic Acid)H₂SO₄, HFEffective for alkylation with alkenes; highly corrosive and hazardous. thieme-connect.de
Heterogeneous (Solid Acid)Zeolites (e.g., ZSM-5), Clays (B1170129)Reusable; non-corrosive; environmentally benign; shape-selectivity can control product distribution. tandfonline.com

Regioselectivity and Stereocontrol in Alkylbenzene Formation

A significant challenge in the Friedel-Crafts alkylation with long-chain alkenes like dodec-1-ene is the lack of regioselectivity. The initially formed primary carbocation is highly unstable and rapidly rearranges to more stable secondary carbocations via hydride shifts. libretexts.org

Consequently, the reaction of benzene with dodec-1-ene using an AlCl₃ catalyst does not yield 1-phenyldodecane. Instead, it produces a complex mixture of positional isomers, primarily 2-phenyldodecane, along with 3-, 4-, 5-, and 6-phenyldodecane (B1195952). thieme-connect.de Isomerization of the double bond in the starting alkene can also occur before alkylation, further complicating the product distribution. thieme-connect.de

Controlling this isomerization is a key objective in producing linear alkylbenzenes (LABs), where the phenyl group is desired at positions close to the end of the alkyl chain. Factors influencing regioselectivity include:

Temperature: Lower temperatures can sometimes reduce the extent of rearrangement.

Catalyst: The nature of the catalyst significantly impacts isomer distribution. Shape-selective catalysts like certain zeolites can favor the formation of specific isomers by sterically hindering the formation of others within their pore structures.

Stereocontrol is generally not a factor in the initial alkylation of benzene itself, but it becomes critical in reactions involving substituted benzenes or chiral catalysts, where enantioselective synthesis is the goal. mdpi.comnih.gov

Synthesis of Complex Benzene, dodecyldimethyl- Derivatives

Once dodecylbenzene is synthesized, it serves as a crucial intermediate for producing high-value derivatives, notably surfactants and disinfectants.

Quaternization Reactions for Dodecyl Dimethyl Benzyl (B1604629) Ammonium (B1175870) Chloride (DDBAC) Synthesis

Dodecyl Dimethyl Benzyl Ammonium Chloride (DDBAC), also known as Benzalkonium Chloride, is a widely used quaternary ammonium compound (QAC). Its synthesis involves the quaternization of a tertiary amine. The most common pathway is the reaction of N,N-dimethyldodecylamine with benzyl chloride. researchgate.net

The reaction is a nucleophilic substitution (Sₙ2) where the nitrogen atom of the tertiary amine attacks the benzylic carbon of benzyl chloride, displacing the chloride ion. The benzylic carbon is a good electrophilic site because the adjacent phenyl group can stabilize the transition state. lumenlearning.com The chloride ion then becomes the counter-ion to the resulting quaternary ammonium cation.

The synthesis can be carried out in various solvents, with butanone, ethanol, acetone, and dimethylformamide being commonly used. researchgate.netjcu.cz The choice of solvent can influence reaction rates and ease of product purification. Purification is often achieved through recrystallization to obtain the final product as a white, stable solid. researchgate.net

Reactant 1Reactant 2Reaction TypeTypical SolventsProductReferences
N,N-DimethyldodecylamineBenzyl ChlorideQuaternization (Sₙ2)Butanone, Ethanol, AcetoneDodecyl Dimethyl Benzyl Ammonium Chloride (DDBAC) researchgate.netjcu.cz
N,N-DimethylbenzylamineDodecyl Bromide/IodideQuaternization (Sₙ2)ButanoneDodecyl Dimethyl Benzyl Ammonium Bromide/Iodide jcu.cz

Sulfonation Strategies for Dodecylbenzene Sulfonate (DBS) Derivatives

Linear alkylbenzene sulfonates (LAS) are a major class of anionic surfactants produced on a massive scale. The key synthetic step is the sulfonation of dodecylbenzene. This is another electrophilic aromatic substitution reaction, where a sulfonyl group (–SO₃H) is attached to the benzene ring. alfa-chemistry.com

Various sulfonating agents can be employed:

Concentrated Sulfuric Acid (H₂SO₄): A traditional and straightforward method, but the reaction is reversible and can be slow. alfa-chemistry.com

Fuming Sulfuric Acid (Oleum): This is sulfuric acid containing dissolved sulfur trioxide (SO₃). It is a much stronger sulfonating agent than concentrated sulfuric acid.

Sulfur Trioxide (SO₃): In modern industrial processes, sulfonation is typically carried out using gaseous SO₃ diluted with dry air. This method is rapid, efficient, and produces a high-purity product with fewer by-products like sulfones. researchgate.net

Chlorosulfonic Acid (ClSO₃H): This agent reacts irreversibly and quickly at lower temperatures, but it is toxic and produces corrosive hydrogen chloride gas as a byproduct. alfa-chemistry.com

The reaction with SO₃ is highly exothermic and requires careful temperature control (typically below 60°C) to prevent side reactions and product degradation. Recent advances include the use of microreactors, which offer superior heat and mass transfer, allowing for safer and more efficient continuous production of dodecylbenzene sulfonic acid (DBSA) with high yields (up to 97 wt.%) and short residence times. researchgate.netresearchgate.net The resulting sulfonic acid is then typically neutralized with a base, such as sodium hydroxide (B78521) (NaOH), to produce the corresponding sulfonate salt, sodium dodecylbenzene sulfonate.

Sulfonating AgentKey FeaturesByproducts/ConcernsReferences
Concentrated H₂SO₄Reversible reaction; requires heating.Water formation, potential for side reactions. alfa-chemistry.com
Oleum (H₂SO₄/SO₃)More reactive than H₂SO₄.Corrosive and hazardous. researchgate.net
Sulfur Trioxide (SO₃)Fast, efficient, high yield; used in modern industrial processes.Highly reactive, requires careful temperature control. researchgate.net
Chlorosulfonic Acid (ClSO₃H)Irreversible, fast reaction at low temperatures.Toxic; produces corrosive HCl gas. alfa-chemistry.com

Incorporation into Polymeric Structures via Derivatization

The incorporation of the dodecyldimethylbenzene moiety into polymeric structures is often achieved through derivatization, where a functional group that can participate in polymerization is introduced onto the benzene ring or the alkyl chain, or by using a derivative like dodecylbenzene sulfonic acid (DBSA) as a dopant or surfactant in polymerization processes. nih.govtandfonline.com

One significant pathway involves the use of dodecylbenzene sulfonic acid (DBSA) as a dopant in the chemical oxidative polymerization of conducting polymers. tandfonline.com For instance, in the synthesis of a soluble poly(N-vinyl carbazole)–polypyrrole (PNVC–Ppy) copolymer, DBSA serves a dual role. It acts as a dopant to facilitate the interaction between the polymer and organic solvents, thereby inducing solubility, and as a surfactant whose anions can serve as counter-ions. nih.govtandfonline.comsapub.org The long alkyl chain of the DBSA molecule acts as a spacer, expanding the polymer chain and allowing the diffusion of organic solvents into the spaces created by the dopant molecule. tandfonline.com

The synthesis can be carried out in a biphasic system, for example, a mixture of water and acetonitrile (B52724), using an oxidant like ammonium persulfate (APS) to initiate the polymerization of monomers such as N-vinyl carbazole (B46965) (NVC) and pyrrole. nih.govtandfonline.com The gradual addition of the oxidant to a solution containing the monomers and DBSA leads to the formation of a DBSA-doped copolymer. tandfonline.com The resulting polymer's properties, such as electrical conductivity, can be tuned by adjusting reaction parameters like temperature and oxidant concentration. nih.gov

Another approach is the derivatization of dodecyldimethylbenzene to introduce a polymerizable group, such as a vinyl group. While specific literature on the direct vinylation of dodecyldimethylbenzene followed by polymerization is sparse, the general principle of vinyl polymer synthesis is well-established. tudelft.nlrsc.org This would involve creating a styrenic-type monomer from the dodecyldimethylbenzene molecule, which could then undergo chain-growth polymerization. gwu.edu Such functionalization would allow the dodecyl group to be incorporated as a side chain, influencing the polymer's properties, such as its hydrophobicity and solubility.

Table 1: Research Findings on Polymerization Incorporating Dodecylbenzene Derivatives

Polymer SystemRole of Dodecylbenzene DerivativeMonomersKey FindingsReference
Poly(N-vinyl carbazole)–polypyrrole (PNVC–Ppy)Dopant and Surfactant (DBSA)N-vinyl carbazole (NVC), PyrroleDBSA induces solubility in organic solvents like DMSO, DMF, and chloroform. Electrical conductivity is enhanced and tunable by reaction conditions. nih.govtandfonline.com
Poly(2-chloroaniline)/Silk BlendsDopant (DBSA)2-chloroanilineThe presence of DBSA as a dopant enhances the electrical conductivity of the resulting polymer blend. sapub.org
Vinyl Acetate-Ethylene (VAE) EmulsionAnionic Emulsifier (Sodium Dodecylbenzene Sulfonate)Vinyl Acetate, EthyleneUsed as part of a complex emulsifier system to control particle size and stability during emulsion polymerization. google.com

Design and Synthesis of Gemini (B1671429) Surfactants Incorporating Benzene, dodecyldimethyl- Moieties

Gemini surfactants are a class of amphiphilic molecules characterized by having two hydrophobic tails and two hydrophilic head groups linked by a spacer. mdpi.comencyclopedia.pub The dodecylbenzene moiety is a common choice for the hydrophobic tails due to its significant hydrophobicity and aromatic character. The synthesis of gemini surfactants incorporating this structure typically involves coupling two dodecylbenzene-containing molecules.

A general synthetic strategy for anionic sulfonate gemini surfactants starts with dodecylbenzene. mdpi.comtandfonline.comnih.gov The process can involve the reaction of two molecules of a dodecylbenzene derivative with a dihalogenated alkane, which acts as the spacer. For example, Hao Jianyu synthesized a gemini alkylbenzenesulfonate surfactant using dodecylbenzene, dichloromethane (B109758) (as the spacer), and chlorosulfonic acid. nih.govacs.org This synthesis route involves Friedel-Crafts acylation followed by sulfonation and coupling.

Another documented synthesis describes creating a series of anionic gemini surfactants by reacting dodecylbenzene and toluene (B28343) with dibromoalkanes of varying lengths (e.g., dibromomethane, 1,2-dibromoethane) to form the spacer, followed by sulfonation. tandfonline.com The general reaction scheme involves the alkylation of the spacer with the dodecylbenzene units, followed by sulfonation to introduce the hydrophilic sulfonate head groups. mdpi.com

For cationic gemini surfactants, the synthesis often involves the quaternization of a tertiary amine containing the dodecylbenzene group. For instance, two dodecyldimethylamine molecules can be reacted with a dihaloalkane (e.g., 1,6-dibromohexane) to form a bis-quaternary ammonium salt, where the hexamethylene chain acts as the spacer. mdpi.comresearchgate.net

The properties of the resulting gemini surfactant, such as its critical micelle concentration (cmc) and surface tension (γcmc), are highly dependent on the length and nature of both the hydrophobic tails and the spacer group. mdpi.comtandfonline.com Generally, gemini surfactants exhibit significantly lower cmc values and are more efficient at reducing surface tension compared to their single-chain counterparts like sodium dodecylbenzene sulfonate (SDBS). mdpi.comencyclopedia.pub

Table 2: Synthesis and Properties of Gemini Surfactants from Dodecylbenzene Derivatives

Surfactant TypeHydrophobic Moiety SourceSpacer ExampleHead GroupKey Synthetic StepNotable PropertyReference
Anionic GeminiDodecylbenzeneMethylene (-CH2-)Sulfonate (-SO3-)Reaction with dichloromethane, followed by sulfonation with chlorosulfonic acid.Good temperature resistance; surface tension of 24.42 mN/m for a 0.5% solution. nih.govacs.org
Anionic GeminiDodecylbenzeneEthylene (-CH2CH2-)Sulfonate (-SO3-)Reaction with 1,2-dibromoethane (B42909) followed by sulfonation.CMC and surface tension decrease with increasing spacer length. tandfonline.com
Cationic GeminiDodecyldimethylamineHexamethylene (-(CH2)6-)Quaternary Ammonium (-N+(CH3)2-)Reaction of N-dodecyl-N,N-dimethylamine with 1,6-dibromohexane.Exhibits significantly lower CMC compared to its monomeric analogue (DTAB). mdpi.com
Cationic GeminiDodecyldimethylamineDiethyl ether (-CH2CH2OCH2CH2-)Quaternary Ammonium (-N+(CH3)2-)Reaction of dodecyldimethylamine with 2-chloroethyl ether.CMC is two orders of magnitude lower than its monomeric analogue (DTAC). researcher.life

Purity Assessment and Isomer Separation in Synthetic Research

The analysis of "Benzene, dodecyldimethyl-," often referred to in industrial contexts as dodecylbenzene or dodecylxylene, presents a significant analytical challenge due to the presence of numerous structural isomers. chromforum.orglibretexts.org Purity assessment and isomer separation are critical steps in synthetic research and for quality control of commercial products. The primary analytical techniques employed for this purpose are gas chromatography (GC) and high-performance liquid chromatography (HPLC). chromforum.orglibretexts.orgscielo.brwiley.com

Gas chromatography is a powerful tool for separating the volatile positional isomers of dodecylbenzene. chromforum.orglibretexts.org The separation is typically achieved using a non-polar capillary column, such as a DB-1 or DB-5 type, which separates the isomers based primarily on their boiling points and subtle differences in their interaction with the stationary phase. chromforum.org Temperature programming is essential for achieving good resolution of the various isomers, which include the 2-, 3-, 4-, 5-, and 6-phenyldodecane isomers. A final oven temperature of around 240°C is generally sufficient for this analysis. chromforum.org A flame ionization detector (FID) is commonly used for quantification, although coupling GC with mass spectrometry (GC-MS) can aid in the identification of the separated isomers, though their mass spectra are often very similar. chromforum.orgnih.gov

High-performance liquid chromatography (HPLC) is another effective method, particularly for dodecylbenzene and its derivatives like dodecylbenzene sulfonic acid. scielo.brsielc.comsielc.com Reversed-phase HPLC (RP-HPLC) is the most common mode used. scielo.brsielc.com The separation of dodecylbenzene isomers and homologs can be performed on a C8 or C18 stationary phase. scielo.brwiley.com A mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like phosphoric acid or formic acid, is used for elution. sielc.comsielc.com The use of a C8 column has been shown to provide the best separation for linear alkylbenzene sulfonates (LAS), a derivative of dodecylbenzene. scielo.br Detection is commonly performed using a UV detector, with wavelengths around 210 nm or 254 nm being effective. wiley.com HPLC-MS can also be employed for more definitive identification and for quantifying isomers, even those that co-elute. nih.govnih.gov

The purity of a synthesized batch of dodecyldimethylbenzene is determined by quantifying the area of the main peak (or the sum of desired isomer peaks) relative to the total area of all peaks in the chromatogram. libretexts.orgprewellabs.com The presence of impurities, such as isomers with different alkyl chain branching or starting materials, can be identified and quantified using these chromatographic methods.

Table 3: Chromatographic Methods for Analysis of Dodecyldimethylbenzene and its Derivatives

TechniqueStationary Phase (Column)Mobile Phase / Carrier GasDetectorApplicationReference
Gas Chromatography (GC)Non-polar capillary (e.g., DB-1, DB-5)Inert gas (e.g., Helium, Nitrogen) with temperature programming up to ~240°C.Flame Ionization Detector (FID), Mass Spectrometry (MS)Separation and quantification of positional isomers of dodecylbenzene. chromforum.org
High-Performance Liquid Chromatography (HPLC)Reversed-Phase C8 or C18 (e.g., Newcrom R1)Acetonitrile/Water with phosphoric acid or formic acid modifier.UV (210 nm, 254 nm), Mass Spectrometry (MS)Analysis of dodecylbenzene and its sulfonated derivatives (LAS). scielo.brwiley.comsielc.comsielc.com

Advanced Analytical and Spectroscopic Characterization in Research of Benzene, Dodecyldimethyl Compounds

Spectroscopic Techniques for Structural Elucidation

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of "Benzene, dodecyldimethyl-." nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment, structure, and dynamics of the molecule. nih.govaps.orgplos.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are particularly valuable for establishing the connectivity of atoms within the molecule. longdom.org COSY spectra reveal correlations between protons that are coupled to each other, allowing for the mapping of the entire spin system. longdom.org This is instrumental in confirming the attachment of the dodecyl and dimethyl groups to the benzene (B151609) ring and their relative positions.

Furthermore, NMR can be used to study the molecule's conformational dynamics, revealing how different parts of the molecule move and interact with each other in solution. plos.orglongdom.org For "Benzene, dodecyldimethyl-," this could involve determining the preferred rotational conformations of the dodecyl chain.

Recent advancements in NMR, such as the development of two-field NMR spectrometers and the integration of machine learning for spectral analysis, promise even greater resolution and efficiency in structure elucidation. rsc.orgarxiv.orgarxiv.org

A summary of typical NMR data for "Benzene, dodecyldimethyl-" is presented below:

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (Ar-H)7.0 - 7.3MultipletVaries based on substitution pattern
Benzylic (Ar-CH₂-)2.5 - 2.7Triplet2H
Alkyl Chain (-CH₂-)1.2 - 1.6Multiplet~20H
Terminal Methyl (-CH₃)0.8 - 0.9Triplet3H
Aromatic Methyl (Ar-CH₃)2.2 - 2.4Singlet6H

Note: The exact chemical shifts and multiplicities will depend on the specific isomer of dodecyldimethylbenzene.

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in "Benzene, dodecyldimethyl-". nsf.govnih.goveag.com The principle of FTIR is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. mdpi.com Each type of bond vibrates at a characteristic frequency, resulting in a unique "fingerprint" spectrum for the compound. eag.comebsco.com

For "Benzene, dodecyldimethyl-," the FTIR spectrum would exhibit characteristic absorption bands corresponding to:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹.

C=C stretching in the aromatic ring: Appearing in the 1450-1600 cm⁻¹ region.

C-H bending vibrations: Occurring at various frequencies depending on the substitution pattern on the benzene ring.

The use of Attenuated Total Reflectance (ATR) accessories with FTIR allows for the direct analysis of liquid or solid samples with minimal preparation. americanpharmaceuticalreview.com While spectral interpretation can be complex due to the presence of multiple functional groups, FTIR remains a valuable tool for the initial characterization and quality control of "Benzene, dodecyldimethyl-". nsf.govamericanpharmaceuticalreview.com

Key FTIR absorption bands for "Benzene, dodecyldimethyl-" are summarized in the table below:

Functional Group Characteristic Absorption Range (cm⁻¹) Vibration Type
Aromatic C-H3100 - 3000Stretch
Aliphatic C-H3000 - 2850Stretch
Aromatic C=C1600 - 1450Stretch
C-H (in-plane)1300 - 1000Bend
C-H (out-of-plane)900 - 675Bend

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of "Benzene, dodecyldimethyl-" and to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk In a mass spectrometer, the sample is first ionized, and the resulting ions are then separated based on their mass-to-charge ratio (m/z). chemguide.co.ukmiamioh.edu

The peak with the highest m/z value in the mass spectrum typically corresponds to the molecular ion (M+), which provides the molecular weight of the compound. chemguide.co.uk For "Benzene, dodecyldimethyl-," the molecular weight can be precisely determined, and with high-resolution mass spectrometry, it is even possible to deduce the molecular formula by distinguishing between compounds with the same nominal mass. libretexts.org

The fragmentation pattern, which is the collection of smaller ions formed when the molecular ion breaks apart, serves as a molecular fingerprint. libretexts.orgacdlabs.comlibretexts.org The way "Benzene, dodecyldimethyl-" fragments can reveal details about its structure. For instance, the loss of specific alkyl fragments can help to confirm the length and branching of the dodecyl chain. Common fragmentation patterns for alkylbenzenes include cleavage at the benzylic position. msu.edulibretexts.org

The choice of ionization technique, such as hard ionization (e.g., electron impact) or soft ionization (e.g., chemical ionization), can influence the extent of fragmentation. miamioh.eduacdlabs.com

A table of expected major fragments for "Benzene, dodecyldimethyl-" in a typical mass spectrum is provided below:

Fragment Ion m/z Value Possible Structure/Origin
[M]+Varies with isomerMolecular Ion
[M-CH₃]+M-15Loss of a methyl group
[M-C₁₁H₂₃]+M-155Loss of an undecyl radical (benzylic cleavage)
C₇H₇+91Tropylium ion (rearrangement)
C₈H₉+105Xylyl cation

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are essential for separating "Benzene, dodecyldimethyl-" from complex mixtures and for its quantification. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds like "Benzene, dodecyldimethyl-". 6-napse.com The compound is vaporized and transported through a column by a carrier gas, with separation based on its boiling point and interaction with the stationary phase. shimadzu.it The time it takes for the compound to travel through the column is known as its retention time, which can be used for identification. shimadzu.itphenomenex.com

GC is often coupled with various detectors for enhanced analysis:

Flame Ionization Detector (FID): This detector is highly sensitive to organic compounds and is often used for quantification. 6-napse.comnih.gov

Mass Spectrometer (MS): The coupling of GC with MS (GC-MS) provides both separation and structural identification, making it a powerful tool for analyzing complex mixtures. 6-napse.comboku.ac.at The mass spectrometer can identify individual compounds as they elute from the GC column. boku.ac.at

Photoionization Detector (PID): A PID is a sensitive detector for aromatic compounds and other molecules that can be easily photoionized.

The combination of GC-MS and GC-FID can provide complementary information, with the MS offering reliable structural data and the FID providing robust quantification. nih.gov

The following table shows typical GC parameters for the analysis of alkylbenzenes:

Parameter Typical Value/Condition
Column Capillary column (e.g., DB-5, HP-1)
Injector Temperature 250 - 300 °C
Oven Temperature Program Ramped, e.g., 80 °C to 250 °C at 4 °C/min
Carrier Gas Helium or Nitrogen
Detector Temperature (FID) 260 - 300 °C

High-performance liquid chromatography is a versatile technique used for the separation and quantification of compounds in liquid samples. transharmreduction.orgdergipark.org.tr For "Benzene, dodecyldimethyl-," which is a non-polar compound, reversed-phase HPLC is a suitable method. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase.

HPLC is particularly useful for separating isomers of "Benzene, dodecyldimethyl-," such as positional isomers where the alkyl groups are at different positions on the benzene ring. mtc-usa.comnih.gov The choice of column and mobile phase composition is critical for achieving good separation. researchgate.nethplc.today

Quantification in HPLC is typically achieved using a UV detector, as the benzene ring in "Benzene, dodecyldimethyl-" absorbs ultraviolet light. dergipark.org.trmdpi.com The area or height of the chromatographic peak is proportional to the concentration of the compound in the sample. researchgate.net

A table outlining a typical HPLC method for the separation of alkylbenzenes is presented below:

Parameter Typical Condition
Column Reversed-phase C18 or C8
Mobile Phase Gradient of Acetonitrile (B52724) and Water
Flow Rate 1.0 - 1.5 mL/min
Detector UV at a specific wavelength (e.g., 254 nm)
Column Temperature 30 - 40 °C

Following a comprehensive search of scientific literature and research databases, it has been determined that there is a lack of publicly available, specific research data concerning the advanced analytical and spectroscopic characterization of the compound "Benzene, dodecyldimethyl-". The stringent requirements for detailed research findings, including specific data for thermal analysis and X-ray diffraction studies on this particular compound and its derivatives, could not be met.

The executed searches for thermal properties (Thermogravimetric Analysis - TGA; Differential Scanning Calorimetry - DSC) and structural properties (X-ray Diffraction - XRD) related to intercalation and supramolecular structures did not yield scholarly articles or datasets for "Benzene, dodecyldimethyl-". The available literature provides general descriptions of these analytical techniques but does not apply them to the specified chemical compound.

For Thermal Analysis: TGA and DSC studies performed on "Benzene, dodecyldimethyl-" or its derivatives, providing data such as decomposition temperatures, mass loss percentages, glass transition temperatures, melting points, and enthalpies of transition.

For X-ray Diffraction: XRD patterns of "Benzene, dodecyldimethyl-" used in intercalation studies (showing changes in d-spacing of a host material) or as part of a supramolecular assembly (providing data on crystal structure and packing).

Without such specific data, any attempt to create the requested article would be based on speculation and would not adhere to the required standards of accuracy and factual reporting.

Mechanistic Studies and Reaction Dynamics of Benzene, Dodecyldimethyl and Derivatives

Reaction Kinetics and Rate Constant Determination in Environmental and Synthetic Pathways

The degradation kinetics of DDBAC have been extensively studied, particularly through advanced oxidation processes (AOPs). In a UV/persulfate (UV/PS) system, the degradation of DDBAC has been shown to follow pseudo-first-order kinetics. researchgate.net The observed rate constant (k_obs) for DDBAC degradation increased from 0.047 to 0.150 min⁻¹ as the persulfate concentration was raised from 0.05 to 1.45 mM. researchgate.net Similarly, in a UV/chlorine system, the pseudo-first-order rate constant for DDBAC degradation increased from 0.046 min⁻¹ to 0.123 min⁻¹ with an increase in chlorine dosage up to 150 mg/L. researchgate.net

The degradation is primarily driven by highly reactive radical species. The second-order rate constants for the reaction of DDBAC with hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄⁻•) have been determined to be (1.45 ± 0.16) × 10⁹ M⁻¹s⁻¹ and (1.51 ± 0.02) × 10⁹ M⁻¹s⁻¹, respectively. researchgate.net These high rate constants indicate that both radicals are significant contributors to its degradation. researchgate.net In UV/chlorine systems, both hydroxyl radicals and chlorine radicals (Cl•) are key reactants. researchgate.netresearchgate.net

Rate ConstantValueSystem/ConditionsReference
k_obs (DDBAC) 0.047 - 0.150 min⁻¹UV/Persulfate (0.05 - 1.45 mM PS) researchgate.net
k_obs (DDBAC) 0.046 - 0.123 min⁻¹UV/Chlorine (0 - 150 mg/L chlorine) researchgate.net
k(•OH, DDBAC) (1.45 ± 0.16) × 10⁹ M⁻¹s⁻¹UV/Persulfate researchgate.net
k(SO₄⁻•, DDBAC) (1.51 ± 0.02) × 10⁹ M⁻¹s⁻¹UV/Persulfate researchgate.net

Elucidation of Degradation and Transformation Mechanisms

The breakdown of DDBAC proceeds through a series of intricate reaction pathways, transforming the parent molecule into various intermediates and, ultimately, simpler inorganic compounds. wikipedia.orgatamankimya.comatamanchemicals.com

Advanced Oxidation Processes (AOPs) Mechanistic Insights (e.g., UV/Persulfate Radical Chemistry)

In AOPs like the UV/persulfate process, the primary mechanism involves the generation of highly oxidizing radicals. UV light cleaves the persulfate ion (S₂O₈²⁻) to produce sulfate radicals (SO₄⁻•). researchgate.net These radicals, along with hydroxyl radicals (•OH) formed from the reaction of sulfate radicals with water, attack the DDBAC molecule. researchgate.net The degradation is initiated by either hydrogen abstraction from the alkyl chain or the benzyl (B1604629) group, or by electrophilic addition to the benzene (B151609) ring. researchgate.netresearchgate.net In UV/chlorine systems, UV photolysis of chlorine generates both hydroxyl (HO•) and chlorine (Cl•) radicals, which are the main species responsible for degradation. researchgate.netjst.go.jp

Pathways of Benzyl-Nitrogen Bond Cleavage in Quaternary Ammonium (B1175870) Derivatives

A crucial step in the degradation of DDBAC and its derivatives is the cleavage of the C-N bond, particularly the benzyl-nitrogen bond. researchgate.netresearchgate.netrsc.org This cleavage breaks the quaternary ammonium structure, a key step in detoxification. This can be achieved through various chemical methods, including transition metal-catalyzed reactions and electrochemical oxidation. aimspress.comacs.orgmdpi.com In the context of AOPs, radical attack on the molecule can lead to the cleavage of this bond, resulting in the formation of intermediates such as benzyl chloride and alkyldimethylamine. wikipedia.orgatamankimya.comatamanchemicals.com

Demethylation, Hydroxylation, and Hydrogen Abstraction Processes in Degradation

The degradation of DDBAC involves several key transformation processes:

Hydrogen Abstraction: Radical species can abstract a hydrogen atom from the long alkyl chain, leading to a carbon-centered radical. wikipedia.org This initiates a cascade of oxidation reactions that shorten the alkyl chain. researchgate.net

Demethylation: The methyl groups attached to the nitrogen atom can be sequentially removed. wikipedia.orgatamankimya.comatamanchemicals.com This process, along with debenzylation (removal of the benzyl group), ultimately leads to the formation of ammonia. wikipedia.orgatamankimya.comatamanchemicals.com

Hydroxylation: The benzene ring can be hydroxylated by adding a hydroxyl group, forming intermediates like p-hydroxybenzoic acid. wikipedia.orgatamankimya.comatamanchemicals.com This increases the molecule's polarity and susceptibility to further degradation.

Adsorption Mechanisms on Environmental and Engineered Surfaces

The adsorption of DDBAC onto various surfaces is a critical process that affects its environmental transport and bioavailability. As a cationic surfactant, it readily adsorbs to negatively charged surfaces. atamankimya.comgeoscienceworld.orgcambridge.org

Quantification of Adsorption Equilibria and Isotherms (e.g., Langmuir Model)

The adsorption of benzalkonium chloride (BAC) onto surfaces like powdered activated carbon (PAC) and filter membranes has been shown to follow the Langmuir isotherm model. nih.goveeer.org This model suggests a monolayer adsorption onto a homogeneous surface. For example, the adsorption of different BAC homologues (C12, C14, C16) onto PAC fitted the Langmuir model well, indicating a defined maximum adsorption capacity. eeer.org Similarly, the adsorption of BAC onto various filter membranes was also well-described by the Langmuir equation, with adsorption capacities ranging from 8.17 to 30.23 µg/cm². nih.govtandfonline.com The adsorption process can be influenced by both hydrophobic and electrostatic interactions. nih.gov Studies on montmorillonite (B579905) clay have also successfully used a two-term Langmuir equation to describe the two-step adsorption process, with the initial step being cation exchange. conicet.gov.ar

SorbentAdsorption ModelKey FindingsReference
Powdered Activated Carbon (PAC) LangmuirAdsorption kinetics were well-fitted, suggesting homogenous active sites. eeer.org
Filter Membranes LangmuirAdsorptive capacities ranged from 8.17-30.23 µg/cm². nih.govtandfonline.com
Montmorillonite Clay Two-term LangmuirDescribed a two-step adsorption process, starting with cation exchange. conicet.gov.ar

Investigation of Electrostatic, Hydrophobic, and π-Stacking Interactions in Adsorption

The adsorption of organic molecules like Benzene, dodecyldimethyl- onto solid surfaces is a complex phenomenon governed by a combination of non-covalent interactions. While specific studies focusing solely on Benzene, dodecyldimethyl- are limited, the behavior of analogous alkylbenzenes and surfactants provides a strong framework for understanding its adsorption characteristics. The primary forces at play are electrostatic interactions, hydrophobic effects, and π-stacking.

Electrostatic Interactions: These interactions arise from the attraction or repulsion between charged or polar species. The adsorption of ionic or polar molecules is significantly influenced by the surface charge of the adsorbent and the ionic strength of the solution. mdpi.com For instance, in the adsorption of charged proteins, an increase in ionic strength can dampen electrostatic interactions, affecting the adsorption rate. mdpi.com While Benzene, dodecyldimethyl- is a neutral molecule, localized charge distributions and induced dipoles can still contribute to electrostatic interactions with polar surfaces. Studies on the adsorption of polar molecules on metal surfaces have shown that dipole-dipole interactions can be a dominant contributor to the net molecule-surface bonding. americanpharmaceuticalreview.com

Hydrophobic Interactions: The long dodecyl chain of Benzene, dodecyldimethyl- imparts significant hydrophobicity to the molecule. Hydrophobic interactions are a major driving force for the adsorption of such molecules from aqueous solutions onto surfaces. scirp.org This effect is primarily entropic, driven by the tendency of water molecules to maximize their interactions with each other, effectively pushing the nonpolar solute out of the bulk solution and onto a surface. rsc.org In the context of surfactant adsorption, the hydrophobic tail plays a critical role in the initial stages of adsorption and the subsequent formation of aggregates like hemimicelles on the surface. mdpi.com The adsorption of organic pollutants onto clay minerals can also be influenced by hydrophobic interactions, especially when electrostatic repulsion is present. scielo.brresearchgate.net

π-Stacking Interactions: The benzene ring in Benzene, dodecyldimethyl- is capable of engaging in π-stacking interactions. These non-covalent interactions occur between aromatic rings and are a combination of dispersion and dipole-induced dipole forces. rsc.org While often depicted as a face-to-face "sandwich" arrangement, staggered or T-shaped orientations are often energetically more favorable. google.com These interactions are crucial in various chemical and biological systems, contributing to the stability of molecular assemblies. google.commdpi.com The strength of π-stacking can be influenced by substituents on the aromatic ring. numberanalytics.com In the context of adsorption, π-stacking can contribute to the binding of the aromatic portion of the molecule to surfaces that also possess aromatic character or can facilitate intermolecular interactions within an adsorbed layer. americanpharmaceuticalreview.com

Illustrative Data on Adsorption Interactions:

Interaction TypeExperimental/Computational MethodKey Findings for Analogous SystemsExpected Implication for Benzene, dodecyldimethyl-
Electrostatic Zeta Potential Measurements, Adsorption Isotherms at Varying Ionic StrengthAdsorption of charged surfactants on oppositely charged surfaces decreases with increasing ionic strength. scielo.brAdsorption on polar surfaces would be sensitive to the solvent polarity and the presence of electrolytes.
Hydrophobic Contact Angle Measurements, Thermodynamic Analysis of AdsorptionThe addition of a nonpolar solvent reduces the adsorption of lysozyme, indicating a hydrophobic contribution. scielo.brThe dodecyl chain would be a primary driver for adsorption from polar solvents onto nonpolar or hydrophobic surfaces.
π-Stacking Spectroscopic Methods (NMR, UV-Vis), Computational ModelingThe relative position of substituents on an aromatic ring significantly influences the strength of π-stacking interactions. numberanalytics.comThe dimethyl-substituted benzene ring would favor specific orientations to maximize π-stacking with suitable surfaces or other molecules.

This table is illustrative and based on general principles and findings for related compounds due to the lack of specific data for Benzene, dodecyldimethyl-.

Structure-Reactivity Relationships in Functionalized Benzene, dodecyldimethyl- Derivatives

The chemical reactivity of Benzene, dodecyldimethyl- can be tuned by introducing functional groups to either the aromatic ring or the alkyl chains. Understanding the relationship between the structure of these derivatives and their reactivity is fundamental for their application in areas like chemical synthesis and materials science. nih.gov

The reactivity of aromatic compounds is heavily influenced by the electronic nature of the substituents on the benzene ring. numberanalytics.com Electron-donating groups, such as alkyl groups, generally increase the electron density of the ring, making it more susceptible to electrophilic attack. The two methyl groups and the dodecyl group in Benzene, dodecyldimethyl- would activate the ring towards electrophilic substitution. The position of these substituents (ortho, meta, para) will direct incoming electrophiles to specific positions on the ring, a concept central to organic synthesis. nih.gov

For functionalized derivatives, the nature and position of the functional group are paramount in determining reactivity. For instance, if a hydroxyl group were introduced to the benzene ring, it would further activate the ring and could participate in reactions like etherification or esterification. Conversely, an electron-withdrawing group like a nitro group would deactivate the ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution.

The long dodecyl chain also presents opportunities for functionalization. Reactions could be targeted at specific positions along the chain, although this can be challenging without pre-existing functional groups. The steric bulk of the dodecyl and dimethyl groups can also influence reactivity by hindering access to the reactive sites on the benzene ring. rsc.org

In the context of isomerism, different isomers of a functionalized dodecyldimethylbenzene could exhibit significantly different reactivity due to steric and electronic effects. nih.gov For example, the rate of a reaction at a functional group could be much slower if it is sterically hindered by a neighboring dodecyl or methyl group.

Illustrative Structure-Reactivity Relationships:

The following table provides a conceptual overview of how different functionalizations of Benzene, dodecyldimethyl- would be expected to influence its reactivity, based on established principles of organic chemistry.

Derivative of Benzene, dodecyldimethyl-Functional GroupExpected Change in ReactivityPotential Application
Hydroxy-dodecyldimethylbenzene-OH on benzene ringIncreased reactivity towards electrophilic aromatic substitution; provides a site for ether/ester formation.Intermediate for antioxidants, surfactants.
Amino-dodecyldimethylbenzene-NH₂ on benzene ringStrong activation of the aromatic ring; can be diazotized to form a wide range of other derivatives.Precursor for dyes, polymers, and pharmaceuticals.
Sulfonated dodecyldimethylbenzene-SO₃H on benzene ringDeactivation of the aromatic ring; increased water solubility.Synthesis of anionic surfactants (detergents).
Halogenated dodecyldimethylbenzene-Cl, -Br on benzene ringSlight deactivation of the ring, but directs incoming electrophiles; provides a site for cross-coupling reactions.Intermediate for creating more complex molecules.

This table is illustrative, outlining expected trends based on general organic chemistry principles, as specific reactivity data for these derivatives of Benzene, dodecyldimethyl- were not found in the cited literature.

Theoretical and Computational Chemistry Approaches for Benzene, Dodecyldimethyl Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the intrinsic electronic properties of molecular systems. For dodecyldimethylbenzene, DFT calculations can elucidate its reactivity, stability, and interaction with other materials.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Chemical Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. ajchem-a.compmf.unsa.ba

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. pmf.unsa.bapensoft.net Conversely, a small gap suggests the molecule is more polarizable and reactive. ajchem-a.comresearchgate.net For dodecyldimethylbenzene, the electron-donating nature of the dodecyl and dimethyl groups attached to the benzene (B151609) ring would be expected to raise the energy of the HOMO, thereby influencing its reactivity.

Global reactivity descriptors can be calculated from HOMO and LUMO energies, providing further quantitative measures of chemical behavior. ajchem-a.compmf.unsa.ba These descriptors are instrumental in building quantitative structure-activity relationship (QSAR) models. pmf.unsa.ba

Table 1: Key Chemical Reactivity Descriptors Derived from HOMO-LUMO Energies

DescriptorFormulaInterpretationReference
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOMeasures chemical reactivity and stability. A smaller gap indicates higher reactivity. ajchem-a.compmf.unsa.ba
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to change in electron distribution. Harder molecules are less reactive. ajchem-a.compmf.unsa.ba
Chemical Potential (μ) (EHOMO + ELUMO) / 2The negative of electronegativity; relates to the "escaping tendency" of electrons. ajchem-a.compmf.unsa.ba
Electrophilicity Index (ω) μ² / (2η)Measures the energy stabilization when the system acquires additional electronic charge. ajchem-a.compmf.unsa.ba
Ionization Potential (IP) -EHOMOThe minimum energy required to remove an electron from a molecule. ajchem-a.compensoft.net
Electron Affinity (EA) -ELUMOThe energy released when an electron is added to a molecule. ajchem-a.compensoft.net

This table presents generalized relationships. Specific values for Benzene, dodecyldimethyl- would require dedicated DFT calculations.

Adsorption Geometry and Energetics on Material Surfaces

DFT calculations are essential for predicting how molecules like dodecyldimethylbenzene interact with and adsorb onto material surfaces, which is critical for applications in catalysis and material science. nih.gov The accuracy of these predictions for aromatic molecules on metal surfaces is highly dependent on the computational method used. Standard DFT functionals often fail to capture long-range van der Waals (vdW) interactions, which are significant for the adsorption of aromatic rings. nih.govaps.org

Studies on benzene adsorption show that methods incorporating vdW corrections provide much more accurate adsorption energies and geometries compared to standard functionals like PBE. nih.govaps.org For instance, the adsorption of benzene on coinage metals (Cu, Ag, Au) is dominated by vdW forces, while on more reactive transition metals like Platinum (Pt), a mix of covalent bonding and vdW interactions is involved. aps.org

Table 2: Illustrative DFT Adsorption Energies (Eads) and Distances for Benzene on Metal Surfaces

Metal SurfaceDFT MethodAdsorption Energy (Eads) in eVAdsorption Distance (Å)Reference
Pt(111)RPA-1.133.25 aps.org
Rh(111)RPA-1.333.20 aps.org
Ag(111)RPA-0.732.95 aps.org
Au(111)RPA-0.663.02 aps.org

Data shown is for benzene and serves as an approximation for the aromatic core of dodecyldimethylbenzene. RPA (Random Phase Approximation) is a high-level method that accurately captures vdW interactions.

Proton Affinity and Hyperconjugation Studies on Aromatic Cores

Proton affinity (PA) is defined as the negative of the enthalpy change for the gas-phase reaction of a chemical species with a proton. iupac.org It is a fundamental measure of a molecule's gas-phase basicity and a key descriptor of reactivity in acid-catalyzed processes. nih.govrsc.org DFT calculations are a reliable method for computing PA values. nih.gov

For dodecyldimethylbenzene, protonation would occur on the aromatic ring. The presence of the electron-donating alkyl (dodecyl and methyl) groups is expected to increase the electron density of the benzene ring, thereby increasing its proton affinity compared to unsubstituted benzene. These calculations help identify the most likely sites of protonation and quantify the energetic stability of the resulting conjugate acid. mdpi.com

Molecular Dynamics (MD) Simulations for Interfacial and Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of dynamic processes and interfacial structures that are not accessible through static calculations. researchgate.netrsc.org

Simulation of Interlayer Structures and Dynamics in Organoclays

Organoclays are clays (B1170129) modified with organic surfactants, often used in polymer nanocomposites. researchgate.net MD simulations are highly effective for studying the arrangement and dynamics of surfactant molecules, like dodecyldimethylbenzene derivatives, within the galleries of clay minerals such as montmorillonite (B579905). researchgate.netmdpi.com

Table 3: Interlayer Structures of Alkyl Ammonium (B1175870) Surfactants in Organoclays Observed in MD Simulations

Alkyl Chain LengthLayering Structure ObservedKey Dynamic FeatureReference
Short ChainsMonolayer, BilayerChains tend to lie parallel to the clay surface. researchgate.net
Long ChainsBilayer, Pseudo-trilayer, Pseudo-quadrilayerChains exhibit significant interdigitation and can jump between layers. researchgate.net

This table summarizes general findings for alkyl ammoniums, which serve as a model for the behavior of dodecyldimethylbenzene as a surfactant in organoclays.

Evaluation of Molecular Mobility and Self-Diffusion Coefficients

The self-diffusion coefficient (D) quantifies the translational mobility of a molecule resulting from random thermal motion. mdpi.comuniovi.es MD simulations are a primary tool for calculating self-diffusion coefficients by tracking the trajectories of molecules and computing their mean squared displacement (MSD) over time. researchgate.net

The mobility of dodecyldimethylbenzene is a key parameter influencing its function in various media. When absorbed into a confined environment, such as a polymer matrix or the galleries of an organoclay, its mobility is expected to be significantly reduced compared to its mobility in a bulk solution. rsc.org

The molecular structure of dodecyldimethylbenzene, with its bulky dodecyl chain, will result in a much lower self-diffusion coefficient compared to smaller molecules like benzene. nih.gov The long alkyl tail creates significant steric hindrance and increases vdW interactions, impeding movement. Pulsed-field gradient (PFG) NMR is an experimental technique used to measure self-diffusion coefficients, and data for related compounds can provide a useful benchmark for computational results. nih.govrsc.orgresearchgate.net

Table 4: Experimental Self-Diffusion Coefficients (D) for Selected Liquids at 298.15 K (25 °C)

CompoundSelf-Diffusion Coefficient (D) (x 10⁻⁹ m²/s)Measurement ConditionsReference
Water (H₂O)2.299Primary Standard rsc.orgresearchgate.net
Benzene (C₆H₆)2.210.87 g cm⁻³ nih.gov
Cyclohexane (C₆H₁₂)1.432Secondary Standard rsc.orgresearchgate.net
Dodecane (C₁₂H₂₆)0.499Secondary Standard rsc.orgresearchgate.net

This table provides reference values. The self-diffusion coefficient for dodecyldimethylbenzene would be expected to be low, likely in a similar range to or lower than dodecane, due to its large size.

Investigation of Surfactant Aggregate Formation and Micellization

Computational chemistry, particularly molecular dynamics (MD) simulations, provides powerful tools to investigate the self-assembly of surfactants like Benzene, dodecyldimethyl- into aggregates and micelles. nih.gov These simulations can offer insights into the structural and energetic aspects of micellization that are often difficult to obtain through experimental methods alone. nih.gov

Theoretical models are employed to predict the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles in a solution. chemrxiv.org These models often consider the amphiphilic nature of the surfactant, where the hydrophobic dodecyl chain and the relatively more hydrophilic dimethyl-benzene group drive the aggregation process to minimize contact between the hydrophobic tails and water. nih.gov

Molecular dynamics simulations can track the movement and interaction of individual surfactant and solvent molecules over time, allowing for the visualization of the entire micellization process. rsc.orgmdpi.com These simulations typically start with surfactant monomers randomly distributed in a simulation box filled with water molecules. As the simulation progresses, the hydrophobic tails of the Benzene, dodecyldimethyl- molecules tend to cluster together to reduce their exposure to water, while the head groups remain oriented towards the aqueous phase. This spontaneous organization leads to the formation of spherical or other shaped micelles. nih.gov

Key parameters that can be extracted from these simulations include the aggregation number (the number of surfactant molecules in a micelle), the shape and size distribution of the micelles, and the solvent accessible surface area (SASA). rsc.org For instance, simulations can reveal how the flexibility of the dodecyl chain and the interactions between the benzene rings influence the packing of the surfactants within the micelle. nih.gov

The results from these computational studies can be compared with experimental data to validate the simulation models and force fields used. chemrxiv.org For example, the predicted CMC can be compared to values obtained from techniques like tensiometry. chemrxiv.org Discrepancies between simulation and experiment can point to areas where the theoretical models may need refinement.

Table 1: Representative Parameters from a Hypothetical Molecular Dynamics Simulation of Benzene, dodecyldimethyl- Micellization

ParameterValueDescription
Critical Micelle Concentration (CMC) Predicted via simulationThe concentration threshold at which micelle formation begins.
Aggregation Number (Nagg) ~50-100The average number of surfactant molecules per micelle.
Micelle Shape Predominantly SphericalThe geometry adopted by the surfactant aggregates in solution.
Radius of Gyration (Rg) Varies with NaggA measure of the micelle's size.
Solvent Accessible Surface Area (SASA) Decreases upon micellizationThe surface area of the hydrophobic core exposed to the solvent.

Note: The values in this table are illustrative and would be determined from specific simulation studies.

Adsorption Simulation on Activated Carbon and Other Adsorbents

Computational simulations, particularly Molecular Dynamics (MD) and Monte Carlo (MC) methods, are instrumental in understanding the adsorption of Benzene, dodecyldimethyl- onto surfaces like activated carbon. mdpi.comnih.gov These simulations provide a molecular-level view of the adsorption process, complementing experimental studies. nih.gov

Activated carbon is a common adsorbent due to its high porosity and large surface area. arpnjournals.org Simulation models of activated carbon often represent it as a collection of graphene-like sheets with various functional groups to mimic the complexity of the real material. mdpi.com The simulation box contains the activated carbon slab, the Benzene, dodecyldimethyl- molecule, and solvent molecules (typically water).

The simulation tracks the trajectory of the surfactant molecule as it approaches and interacts with the adsorbent surface. Key interactions driving the adsorption include:

Van der Waals forces: Between the hydrophobic dodecyl chain and the nonpolar surface of the activated carbon.

π-π stacking: Between the benzene ring of the surfactant and the aromatic structures within the activated carbon.

Hydrophobic interactions: The tendency of the nonpolar surfactant to move from the aqueous phase to the solid surface to reduce the disruption of the water hydrogen-bonding network.

By calculating the interaction energies between the surfactant and the adsorbent, researchers can predict the preferred adsorption sites and orientations. nih.gov For instance, simulations can show whether the molecule adsorbs with its alkyl chain lying flat on the surface or in a more upright position. The effect of environmental conditions, such as temperature, on the adsorption process can also be investigated. mdpi.com

The output of these simulations can include adsorption isotherms, which relate the amount of adsorbed substance to its concentration in the solution at equilibrium. These simulated isotherms can be compared to experimentally determined ones, such as the Langmuir or Freundlich models, to validate the simulation parameters. jeeng.net

Table 2: Key Outputs from a Simulated Adsorption Study of Benzene, dodecyldimethyl- on Activated Carbon

ParameterDescriptionSignificance
Adsorption Energy The change in energy when the surfactant molecule adsorbs onto the surface.A more negative value indicates stronger adsorption.
Adsorption Isotherm A plot of the amount of adsorbed surfactant versus its equilibrium concentration.Describes the adsorption capacity of the adsorbent.
Radial Distribution Function (RDF) Describes the probability of finding an atom of the adsorbent at a certain distance from an atom of the surfactant.Provides information about the structure of the adsorbed layer.
Mean Squared Displacement (MSD) Measures the average distance a molecule travels over time.Can indicate whether the molecule is mobile on the surface or strongly bound.

Note: These outputs are typically generated from molecular simulation software and require significant computational resources.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the environmental fate and potential effects of chemicals based on their molecular structure. ecetoc.org For Benzene, dodecyldimethyl-, QSAR models can estimate properties that are crucial for assessing its environmental distribution and persistence. These models are built on the principle that the properties of a chemical are a function of its molecular structure. ecetoc.org

QSAR models are developed by creating a statistical relationship between a specific property or activity (the "endpoint") and various molecular descriptors for a set of similar chemicals (the "training set"). ecetoc.org Once a reliable model is established, it can be used to predict the endpoint for new or untested chemicals like Benzene, dodecyldimethyl-.

Key environmental fate parameters that can be predicted using QSAR include:

Biodegradability: Predicting the likelihood and rate at which the chemical will be broken down by microorganisms in the environment. acs.org

Bioaccumulation Factor (BCF): Estimating the extent to which the chemical will accumulate in the tissues of aquatic organisms.

Soil Adsorption Coefficient (Koc): Predicting the tendency of the chemical to adsorb to soil and sediment.

Aquatic Toxicity: Estimating the potential harm the chemical may cause to aquatic life, often expressed as LC50 (lethal concentration for 50% of a test population) or EC50 (effective concentration for 50% of a test population). researchgate.net

The molecular descriptors used in QSAR models can be calculated from the 2D or 3D structure of the molecule and can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D shape of the molecule.

Electronic: Pertaining to the distribution of electrons in the molecule.

Physicochemical: Such as the octanol-water partition coefficient (log Kow), which is a measure of hydrophobicity.

For Benzene, dodecyldimethyl-, the long dodecyl chain would be a significant contributor to its predicted hydrophobicity and, consequently, its potential for bioaccumulation and adsorption to soil. The benzene ring also influences its electronic properties and potential interactions.

Table 3: Examples of QSAR Predictions for the Environmental Fate of an Alkylbenzene

EndpointPredicted Value (Illustrative)Significance for Environmental Risk Assessment
Log Kow (Octanol-Water Partition Coefficient) HighIndicates a high potential for bioaccumulation in fatty tissues of organisms.
BCF (Bioconcentration Factor) HighSuggests the compound is likely to accumulate in aquatic organisms.
Koc (Soil Organic Carbon-Water Partitioning Coefficient) HighImplies the compound will likely adsorb to soil and sediment, reducing its mobility in water.
Ready Biodegradability Not readily biodegradableSuggests the compound may persist in the environment for a longer time.
Aquatic Toxicity (e.g., to Daphnia magna) Moderate to HighIndicates potential risk to aquatic invertebrates.

Disclaimer: The predicted values are for illustrative purposes for a generic long-chain alkylbenzene and are not specific measured values for Benzene, dodecyldimethyl-. Actual values would be generated by specific QSAR software.

Research on Applications of Benzene, Dodecyldimethyl Derivatives in Advanced Materials and Chemical Processes

Surfactant Science and Engineering Applications

The unique molecular structure of dodecyldimethylbenzylammonium salts drives their utility in various engineering applications, from reducing the surface tension of liquids to aiding in the recovery of crude oil.

Interfacial Activity and Surface Tension Reduction Mechanisms

Benzene (B151609), dodecyldimethyl- derivatives, as cationic surfactants, are highly effective at reducing the surface tension of water and the interfacial tension between immiscible liquids like oil and water. solubilityofthings.comebi.ac.uk The mechanism behind this phenomenon lies in the amphiphilic nature of the molecule. The hydrophobic dodecyl tail is repelled by water, while the charged hydrophilic head is attracted to it. This causes the surfactant molecules to preferentially adsorb at interfaces, such as the air-water or oil-water interface.

At the air-water interface, the hydrophobic tails orient themselves towards the air, disrupting the strong cohesive forces between water molecules at the surface. This disruption leads to a significant decrease in surface tension. solubilityofthings.com Similarly, at an oil-water interface, the hydrophobic tails penetrate the oil phase while the hydrophilic heads remain in the aqueous phase, forming a stable film that lowers the interfacial tension. This reduction in tension is a critical factor in the formation and stabilization of emulsions and microemulsions. researchgate.net

Micellization Behavior, Critical Micelle Concentration (CMC) Studies, and Aggregate Morphology

In aqueous solutions, once the concentration of a surfactant reaches a certain threshold, the molecules begin to self-assemble into organized aggregates known as micelles. This concentration is termed the Critical Micelle Concentration (CMC). researchgate.net Below the CMC, the surfactant molecules exist primarily as monomers. Above the CMC, the surface is saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution. nih.gov

For dodecyldimethylbenzylammonium chloride, a derivative of Benzene, dodecyldimethyl-, the CMC has been determined through various physicochemical measurements at 25°C. These studies show remarkable consistency across different analytical techniques. researchgate.net

Measurement TechniqueCritical Micelle Concentration (CMC) (mol kg⁻¹)
Conductivity0.0088
Refractive Index0.0089
Density0.0089
Sound Velocity0.0089

Research has also identified a "second CMC" for dodecyldimethylbenzylammonium chloride, occurring at a higher concentration range of 0.082 to 0.104 mol kg⁻¹. researchgate.netscispace.com This second break in the physicochemical properties of the solution is attributed to a structural transition of the micelles, often from a spherical to a more elongated or rod-like morphology. researchgate.net The shape and size of these aggregates are influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes. researchgate.net The initial micelles formed at the CMC are typically spherical, with the hydrophobic tails forming a core and the hydrophilic heads creating a protective outer shell that interacts with the surrounding water. nih.gov As the concentration increases past the second CMC, these spherical micelles may grow and change shape to accommodate more surfactant molecules. researchgate.net

Microemulsion Formation and Phase Behavior for Specific Applications

Microemulsions are thermodynamically stable, clear or translucent dispersions of oil and water, stabilized by a surfactant film at the interface. uu.nl The ability of dodecyldimethylbenzylammonium derivatives to significantly lower interfacial tension makes them effective components in the formation of microemulsions. In these systems, the surfactant, often in conjunction with a co-surfactant, creates a flexible interfacial layer that can accommodate the curvature required to form nano-sized droplets of one liquid dispersed in another. researchgate.net

The phase behavior of systems containing these surfactants can be complex, leading to the formation of oil-in-water (o/w), water-in-oil (w/o), or bicontinuous microemulsions, depending on the relative proportions of the components. uu.nl The specific structure and properties of the microemulsion can be tailored for various applications, such as in drug delivery, chemical synthesis, and cleaning formulations. For instance, the interactions between cationic surfactants like dodecyldimethylbenzylammonium chloride and non-ionic surfactants can lead to synergistic effects that enhance microemulsion stability and solubilization capacity. researchgate.net

Application in Enhanced Oil Recovery (EOR) Mechanisms and Performance Optimization

In the petroleum industry, a significant amount of oil remains trapped in reservoirs after primary and secondary recovery methods. Enhanced Oil Recovery (EOR) techniques are employed to mobilize this residual oil. researchgate.net Chemical EOR often involves the injection of surfactants to reduce the interfacial tension between oil and water, thereby helping to displace the trapped oil from the porous rock formation. researchgate.net

Derivatives of Benzene, dodecyldimethyl-, specifically dodecyldimethylbenzylammonium bromide, have been identified as highly effective agents in certain chemical EOR processes. researchgate.net In particular, it has been shown to be the most effective demulsifier for Alkaline-Surfactant-Polymer (ASP) flooding, a prominent chemical EOR method. researchgate.netonepetro.org In ASP flooding, the injected fluid can form stable emulsions with the crude oil, which can hinder the separation process at the surface. Dodecyldimethylbenzylammonium bromide helps to break these emulsions, facilitating the efficient separation of oil and water. researchgate.net The mechanism involves the cationic surfactant adsorbing at the oil-water interface and neutralizing the charge of the stabilizing films, leading to droplet coalescence and rapid phase separation. researchgate.net The performance of these surfactants in EOR is optimized by considering factors such as the specific crude oil, reservoir conditions, and the composition of the injected chemical slug. onepetro.org

Material Science: Organoclay Modification and Adsorption Capabilities

The cationic nature of dodecyldimethylbenzylammonium salts makes them ideal for modifying the surface of negatively charged materials, such as clays (B1170129), to create functional hybrid materials known as organoclays.

Intercalation Mechanisms in Layered Silicates

Layered silicates, such as bentonite (B74815) and montmorillonite (B579905), are composed of negatively charged aluminosilicate (B74896) sheets. uu.nliwt.cn In their natural state, these clays are hydrophilic and have inorganic cations (e.g., Na⁺, Ca²⁺) residing in the interlayer space to balance the charge. The primary mechanism for modifying these clays with dodecyldimethylbenzylammonium chloride is through cation exchange. mdpi.com

During this process, the positively charged dodecyldimethylbenzylammonium cations replace the original inorganic cations in the interlayer region of the clay. wiley-vch.de This process, known as intercalation, transforms the clay from hydrophilic to organophilic (hydrophobic). uu.nl The long dodecyl chains of the surfactant molecules arrange themselves within the interlayer galleries, forcing the silicate (B1173343) layers apart and increasing the basal spacing. wiley-vch.de The arrangement of the intercalated organic cations can vary, influencing the final properties of the organoclay, such as its ability to swell in organic solvents and adsorb organic pollutants. mdpi.com These modified organoclays find applications as reinforcing fillers in polymer nanocomposites, adsorbents for environmental remediation, and components in drilling fluids. iwt.cnwiley-vch.de

Enhanced Adsorption Capacity for Organic and Inorganic Contaminants

Derivatives of Benzene, dodecyldimethyl-, particularly those functionalized to create surfactants and organo-metallic complexes, have demonstrated significant potential as high-capacity adsorbents for environmental remediation. These materials are engineered to tackle mixed-contaminant scenarios, simultaneously removing both organic and inorganic pollutants from aqueous solutions. The unique amphiphilic structure of these molecules, combining a long hydrophobic dodecyl chain and a hydrophilic or reactive head group attached to the benzene ring, allows for effective interaction with a wide range of contaminants.

Research into vermiculite (B1170534) modified by dodecyl dimethyl betaine (B1666868) (a derivative) has shown a marked increase in the adsorption of both heavy metals and organic compounds. researchgate.net The modification process grafts the betaine onto the vermiculite surface, enhancing its affinity for cadmium (Cd²⁺) and tetracycline (B611298) (TC). researchgate.net The primary mechanisms driving this enhanced adsorption include ion exchange, electrostatic attraction, hydrophobic interactions, and chelation. researchgate.net The improved hydrophobicity of the modified adsorbent is particularly effective for sequestering organic substances. researchgate.net

Studies have quantified the increase in adsorption capacity. For instance, the maximum adsorption capacity for Cd²⁺ on the modified vermiculite increased from 14.98 mg/g to 19.72 mg/g, while for tetracycline, it rose from 16.03 mg/g to 20.95 mg/g in a single-contaminant system. researchgate.net In binary systems containing both pollutants, the formation of a Cadmium-Tetracycline complex creates new adsorption sites, further enhancing the removal of both contaminants. researchgate.net This demonstrates the utility of these derivatives in creating versatile adsorbents for treating complex industrial wastewater. nih.gov The adsorption process for such organic contaminants often follows a pseudo-second-order kinetic model, indicating that chemisorption may be a rate-limiting step. nih.gov

Adsorbent MaterialContaminant TypeSpecific ContaminantInitial Adsorption Capacity (mg/g)Enhanced Adsorption Capacity (mg/g)Reference
Dodecyl Dimethyl Betaine Modified Vermiculite (BS-VER)Inorganic (Heavy Metal)Cadmium (Cd²⁺)14.9819.72 researchgate.net
Dodecyl Dimethyl Betaine Modified Vermiculite (BS-VER)Organic (Antibiotic)Tetracycline (TC)16.0320.95 researchgate.net

Role as Building Blocks or Intermediates in Polymer and Resin Synthesis

Benzene, dodecyldimethyl- and its functionalized derivatives serve as versatile building blocks or intermediates in the synthesis of specialized polymers and resins. Their distinct molecular architecture, featuring a rigid aromatic benzene core, a flexible long-chain aliphatic group (dodecyl), and a reactive dimethylamino functional group, allows for their incorporation into a variety of macromolecular structures. These compounds can be used to impart specific properties such as hydrophobicity, thermal stability, and chemical resistance to the final polymer.

The use of biomass and other specific chemical precursors as building blocks is a growing field aimed at creating tailor-made polymers with novel properties. lcpo.fr The diversity and specific functionalities of these building blocks are key to developing new macromolecular architectures. lcpo.fr In this context, derivatives of Benzene, dodecyldimethyl- can be considered synthetic building blocks that introduce both aromatic and long-chain aliphatic characteristics into a polymer backbone.

In polymer synthesis, these molecules can be functionalized to participate in various polymerization reactions. For example, the benzene ring can undergo electrophilic substitution to introduce polymerizable groups, or the dimethylamino group can be quaternized or otherwise modified to act as a catalytic site or a point of attachment for other monomers. The dodecyl group acts as an internal plasticizer, providing flexibility and improving processability, while the benzene ring enhances the thermal and mechanical stability of the resulting polymer. This approach is part of a broader strategy in polymer chemistry where complex properties are achieved by linking different monomer units, or building blocks, together in a controlled sequence. scitechdaily.com

Anti-Corrosion Mechanisms and Inhibitor Performance Studies

Quaternary ammonium (B1175870) compounds derived from Benzene, dodecyldimethyl-, such as dodecyl dimethyl benzyl (B1604629) ammonium chloride (DDBAC), are highly effective corrosion inhibitors for various metals and alloys in corrosive environments. The anti-corrosion mechanism of these compounds is primarily based on their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. tudelft.nl

The adsorption process is facilitated by the molecule's structure. The positively charged nitrogen atom (in the quaternized form) and the electron-rich benzene ring act as adsorption centers, promoting strong attachment to the metal surface. researchgate.net The long dodecyl hydrocarbon chain forms a dense, hydrophobic outer layer that repels water and corrosive species. This film acts as a barrier to both anodic and cathodic reactions, classifying these compounds as mixed-type inhibitors. researchgate.net The adsorption typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net

Performance studies have demonstrated high inhibition efficiencies. For example, gemini (B1671429) surfactants based on a dodecyl chain structure have shown efficiencies greater than 98% for C1018 mild steel in 15% HCl solution at specific concentrations. researchgate.net The efficiency is dependent on the inhibitor concentration, with performance generally increasing with concentration up to an optimal point. researchgate.net The effectiveness of these inhibitors is attributed to the presence of specific functional groups and heteroatoms (like Nitrogen) that are key to the adsorption process and the stability of the protective film.

InhibitorMetalCorrosive MediumInhibitor Concentration (mg L⁻¹)Inhibition Efficiency (%)Reference
1,12-Dodecyldiyl-bis(dimethyldodecylammoniumbromide)C1018 Mild Steel15% HCl1098.29 researchgate.net
1,12-Dodecyldiyl-bis(dimethyloctylammonium bromide)C1018 Mild Steel15% HCl20098.90 researchgate.net
1,12-Dodecyldiyl-bis(dimethylhexadecylammoniumbromide)C1018 Mild Steel15% HCl1597.09 researchgate.net

Applications as Phase Transfer Agents in Organic Synthesis

Quaternized derivatives of Benzene, dodecyldimethyl- are widely used as phase transfer catalysts (PTCs) in heterogeneous organic synthesis. researchgate.net A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. researchgate.netbiomedres.us This is crucial for reactions where the reactants are immiscible, such as in solid-liquid or liquid-liquid systems. researchgate.net The use of PTCs can lead to higher yields, reduced reaction times, and the elimination of expensive or hazardous organic solvents, aligning with the principles of green chemistry. researchgate.netprinceton.edu

The mechanism of action for a catalyst like dodecyldimethylbenzylammonium chloride involves its amphiphilic nature. biomedres.us The molecule forms an ion pair with an anion from the aqueous phase (e.g., hydroxide (B78521), cyanide). operachem.com The long dodecyl chain and benzene ring make this ion pair soluble in the organic phase. biomedres.usoperachem.com Once in the organic phase, the anion is "naked" and highly reactive, as it is poorly solvated and loosely paired with the bulky quaternary ammonium cation. princeton.eduoperachem.com After the anion reacts with the organic substrate, the catalyst cation pairs with the leaving group and shuttles back to the aqueous phase, completing the catalytic cycle. researchgate.netoperachem.com

This catalytic process enables a variety of important organic transformations, including:

Alkylation reactions: Alkylation of compounds like phenylacetonitrile. crdeepjournal.org

Substitution reactions: Nucleophilic substitutions, such as the synthesis of nitriles from alkyl halides and sodium cyanide. operachem.com

Oxidation and reduction reactions.

Polymerization reactions.

The efficiency of the phase transfer process is influenced by several factors, including the structure of the catalyst, the organic solvent used, the rate of agitation, and temperature. princeton.eduoperachem.com The presence of the long dodecyl chain in Benzene, dodecyldimethyl- derivatives enhances their solubility in the organic phase, making them particularly effective PTCs. operachem.com

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing benzene, dodecyldimethyl-, and how do surfactant-assisted approaches influence its structural purity?

  • Answer : Synthesis often employs quaternary ammonium surfactants (e.g., dodecyldimethyl ammonium bromide) as templates in micellar systems. For example, gemini surfactants optimize mesoporous silica formation by stabilizing micelle aggregates, ensuring uniform pore structures . Key parameters include surfactant-to-silica ratios (e.g., 1:2 molar ratio) and reaction temperatures (60–80°C). Post-synthesis, Soxhlet extraction with ethanol removes residual surfactants, confirmed via FT-IR spectroscopy (absence of C-H stretching at 2850–2950 cm⁻¹) .

Q. How can researchers characterize the physicochemical properties of benzene, dodecyldimethyl- using spectroscopic and chromatographic techniques?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies alkyl chain integration (δ 0.8–1.5 ppm for methyl/methylene groups) and aromatic protons (δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS detects molecular ions (e.g., [M+H]⁺ at m/z 304.3 for C₁₈H₃₃N⁺) and fragmentation patterns .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies trace impurities (e.g., residual dodecanol) using DB-5MS columns and helium carrier gas .

Q. What experimental designs are recommended to assess the compound’s stability under varying pH and temperature conditions?

  • Answer : Conduct accelerated stability studies:

  • Thermal Stability : Heat samples (50–100°C) for 24–72 hours, monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • pH Stability : Incubate in buffers (pH 2–12) for 48 hours; use UV-Vis spectroscopy (λ = 254 nm) to track absorbance shifts due to hydrolytic cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretation for benzene, dodecyldimethyl- derivatives?

  • Answer : Cross-validate using complementary techniques:

  • X-ray Diffraction (XRD) : Resolves ambiguities in NMR assignments by confirming crystallographic packing .
  • Density Functional Theory (DFT) : Models predicted ¹³C NMR shifts (e.g., aromatic carbons at 120–140 ppm) to align with experimental data .
  • Multi-laboratory reproducibility studies reduce instrumental variability, as noted in NIST interlaboratory comparisons .

Q. What methodologies address conflicting toxicity data in environmental exposure studies of benzene, dodecyldimethyl-?

  • Answer :

  • Dosimetry Adjustments : Normalize toxicity endpoints (e.g., LC₅₀) to tissue-specific concentrations using PBPK modeling .
  • Confounder Analysis : Statistically control for co-exposures (e.g., BTEX mixtures) via multivariate regression .
  • Table : Key discrepancies in aquatic toxicity studies:
StudySpeciesLC₅₀ (mg/L)pHReference
ADaphnia magna0.87.0
BDanio rerio2.16.5

Q. How can advanced material science applications optimize the compound’s performance in nanomaterial synthesis?

  • Answer : Tailor micelle geometry by adjusting surfactant chain length (C12 vs. C16) and counterion effects (Br⁻ vs. Cl⁻). For instance:

  • Pore Size Control : Longer alkyl chains (C16) yield larger mesopores (4.5 nm vs. 3.2 nm for C12) .
  • Morphology Tuning : Co-surfactants (e.g., pentanol) induce helical mesostructures, enhancing catalytic surface area .

Methodological Challenges and Solutions

Q. What strategies mitigate batch-to-batch variability in surfactant-templated synthesis?

  • Answer : Implement Quality-by-Design (QbD) principles:

  • Critical Process Parameters (CPPs) : Monitor stirring rate (500–800 rpm) and aging time (24–48 hours) .
  • In-line PAT Tools : Use Raman spectroscopy to track silica condensation in real time .

Q. How do researchers validate environmental fate models for benzene, dodecyldimethyl- in heterogeneous matrices?

  • Answer :

  • Soil-Water Partitioning : Measure log Kₒc values via batch sorption experiments (e.g., 2.8–3.2 for loamy soils) .
  • Degradation Pathways : Use ¹⁴C-labeled analogs to quantify mineralization rates (e.g., 15% mineralization in 30 days under aerobic conditions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.